
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- is an organic compound belonging to the furanone family. Furanones are known for their diverse biological activities and are often found in natural products. This particular compound is characterized by the presence of three fluorine atoms and two methyl groups, which contribute to its unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3,4,4-trifluorobut-2-en-1-ol and 2,2-dimethyl-1,3-dioxolane-4-methanol.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a catalyst such as palladium on carbon (Pd/C) and a solvent like tetrahydrofuran (THF).
Cyclization: The key step in the synthesis is the cyclization of the intermediate compounds to form the furanone ring. This is typically achieved through a cyclization reaction under acidic or basic conditions.
Industrial Production Methods: In an industrial setting, the production of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often using reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C), resulting in the formation of alcohols or alkanes.
Substitution: The compound can participate in substitution reactions, where one of the fluorine atoms is replaced by another functional group. Common reagents for these reactions include nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu).
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Hydrogen gas (H2), palladium on carbon (Pd/C)
Substitution: Sodium methoxide (NaOCH3), potassium tert-butoxide (KOtBu)
Major Products Formed:
Oxidation: Carboxylic acids, ketones
Reduction: Alcohols, alkanes
Substitution: Various substituted furanones
Applications De Recherche Scientifique
2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: The compound is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to modulation of their activity.
Pathways Involved: The compound can influence various biochemical pathways, including those involved in cell signaling, metabolism, and gene expression.
Comparaison Avec Des Composés Similaires
2(3H)-Furanone, 5,5-dimethyl-: Lacks the trifluoromethyl groups, resulting in different chemical properties.
2(3H)-Furanone, 3,4-dihydro-: Lacks the trifluoromethyl and dimethyl groups, leading to distinct reactivity.
Uniqueness: The presence of three fluorine atoms and two methyl groups in 2(3H)-Furanone, 3,4,4-trifluorodihydro-5,5-dimethyl- imparts unique chemical properties, such as increased stability and reactivity, making it a valuable compound for various applications in research and industry.
Propriétés
Numéro CAS |
60375-64-6 |
|---|---|
Formule moléculaire |
C6H7F3O2 |
Poids moléculaire |
168.11 g/mol |
Nom IUPAC |
3,4,4-trifluoro-5,5-dimethyloxolan-2-one |
InChI |
InChI=1S/C6H7F3O2/c1-5(2)6(8,9)3(7)4(10)11-5/h3H,1-2H3 |
Clé InChI |
NKFAJSXCGKAFMN-UHFFFAOYSA-N |
SMILES canonique |
CC1(C(C(C(=O)O1)F)(F)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


silane](/img/structure/B14611095.png)
![1-Oxaspiro[5.5]undecan-4-ol, 4-methyl-](/img/structure/B14611103.png)
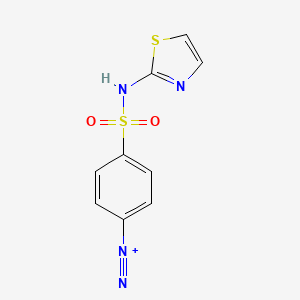
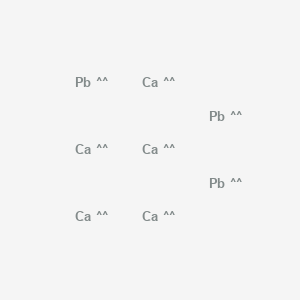
![1-[4-(4-Fluorobenzoyl)-4-hydroxypiperidin-1-yl]ethan-1-one](/img/structure/B14611126.png)
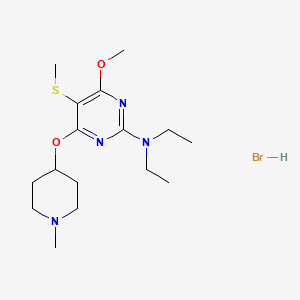
![Phenol, 4-bromo-2-[[[2-(3,4-dimethoxyphenyl)ethyl]imino]methyl]-](/img/structure/B14611138.png)
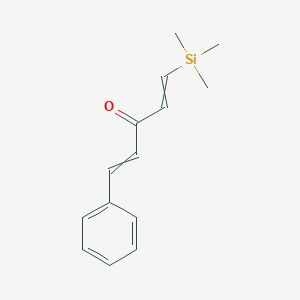
![3-[4-(4-Methylphenyl)piperazin-1-yl]propanamide](/img/structure/B14611147.png)
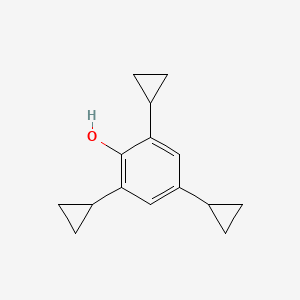
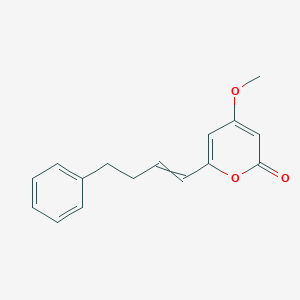
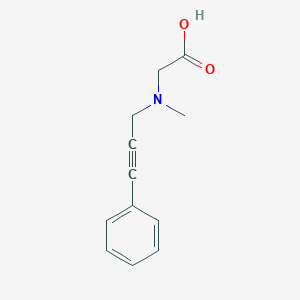
![[(Ethenyloxy)methoxy]benzene](/img/structure/B14611162.png)
![1-[(4-Methoxyphenyl)ethynyl]cyclopropan-1-ol](/img/structure/B14611169.png)
